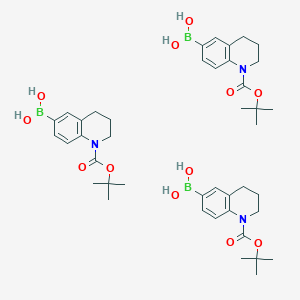
Phenol, 2,3,4,5,6-pentafluoro-, 1-(4-methylbenzenesulfonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2,3,4,5,6-pentafluoro-, 1-(4-methylbenzenesulfonate) is a compound that combines the properties of two distinct chemical entities: 4-Methylbenzenesulfonic acid and 2,3,4,5,6-pentafluorophenol 4-Methylbenzenesulfonic acid is known for its role as a strong organic acid, while 2,3,4,5,6-pentafluorophenol is recognized for its unique fluorinated phenol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,3,4,5,6-pentafluoro-, 1-(4-methylbenzenesulfonate) typically involves the reaction of 4-Methylbenzenesulfonic acid with 2,3,4,5,6-pentafluorophenol under controlled conditions. One common method is to dissolve both reactants in an appropriate solvent and then heat the mixture to facilitate the reaction. The reaction conditions, such as temperature and time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and allow for better control over reaction parameters. Additionally, the use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2,3,4,5,6-pentafluoro-, 1-(4-methylbenzenesulfonate) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of different phenolic compounds.
Substitution: The fluorine atoms in the pentafluorophenol moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield sulfonic acid derivatives, while substitution reactions can produce a variety of fluorinated phenolic compounds .
Aplicaciones Científicas De Investigación
Phenol, 2,3,4,5,6-pentafluoro-, 1-(4-methylbenzenesulfonate) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique properties make it useful in biochemical assays and as a probe for studying enzyme activities.
Mecanismo De Acción
The mechanism by which Phenol, 2,3,4,5,6-pentafluoro-, 1-(4-methylbenzenesulfonate) exerts its effects involves interactions with specific molecular targets and pathways. The sulfonic acid group can act as a strong acid, facilitating proton transfer reactions, while the pentafluorophenol moiety can participate in hydrogen bonding and other non-covalent interactions. These properties enable the compound to modulate enzyme activities and influence biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylbenzenesulfonic acid: Known for its strong acidic properties and use as a catalyst.
2,3,4,5,6-Pentafluorophenol: Recognized for its unique fluorinated structure and applications in organic synthesis.
Uniqueness
Phenol, 2,3,4,5,6-pentafluoro-, 1-(4-methylbenzenesulfonate) is unique due to the combination of the strong acidic properties of 4-Methylbenzenesulfonic acid and the fluorinated structure of 2,3,4,5,6-pentafluorophenol. This combination results in a compound with enhanced reactivity and potential for diverse applications .
Propiedades
IUPAC Name |
4-methylbenzenesulfonic acid;2,3,4,5,6-pentafluorophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C6HF5O/c1-6-2-4-7(5-3-6)11(8,9)10;7-1-2(8)4(10)6(12)5(11)3(1)9/h2-5H,1H3,(H,8,9,10);12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIBHOIWGZHZGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1(=C(C(=C(C(=C1F)F)F)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Fluoro-4'-formyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B8065971.png)





![2'-Chloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8066024.png)

![2-[[2-(Trifluoromethyl)phenyl]methylene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B8066038.png)
![3-[(4-hydroxy-3-methoxy-5-methylphenyl)methylidene]-1H-indol-2-one](/img/structure/B8066055.png)




